

# Spectroscopic Profile of 5-Bromofuran-2-carbonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromofuran-2-carbonyl chloride

Cat. No.: B1626839

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Note on Nomenclature: Initial searches for "**4-Bromofuran-2-carbonyl chloride**" consistently yielded results for "5-Bromofuran-2-carbonyl chloride." This document will proceed with the data available for the 5-bromo isomer, which is the more commonly referenced compound.

This technical guide provides a summary of the available spectroscopic data for 5-Bromofuran-2-carbonyl chloride, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. While specific experimental data for this compound is not widely published in readily accessible literature, this guide provides predicted values and data from closely related compounds to offer a comprehensive analytical overview for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

| Property          | Value  |
|-------------------|--|
| Chemical Name     | 5-Bromofuran-2-carbonyl chloride                 |
| CAS Number        | 26726-16-9                                       |
| Molecular Formula | C <sub>5</sub> H <sub>2</sub> BrClO <sub>2</sub> |
| Molecular Weight  | 209.43 g/mol                                     |
| Appearance        | Colorless liquid or solid                        |

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR (Proton NMR) Data: The proton NMR spectrum of 5-Bromofuran-2-carbonyl chloride is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment        |
|---------------------------------|--------------|--------------------------|-------------------|
| ~7.4 - 7.6                      | Doublet (d)  | ~3.5 - 4.0               | H3 (proton at C3) |
| ~6.6 - 6.8                      | Doublet (d)  | ~3.5 - 4.0               | H4 (proton at C4) |

Predicted  $^{13}\text{C}$  NMR (Carbon NMR) Data: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment                      |
|---------------------------------|---------------------------------|
| ~158 - 162                      | C=O (carbonyl chloride)         |
| ~148 - 152                      | C2 (carbon attached to C=OCl)   |
| ~125 - 130                      | C5 (carbon attached to Bromine) |
| ~120 - 124                      | C3                              |
| ~115 - 118                      | C4                              |

### Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the acid chloride carbonyl group.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                  |
|--------------------------------|-----------|-----------------------------|
| ~1770 - 1800                   | Strong    | C=O stretch (acid chloride) |
| ~1550 - 1600                   | Medium    | C=C stretch (furan ring)    |
| ~1000 - 1200                   | Strong    | C-O-C stretch (furan ring)  |
| ~700 - 800                     | Strong    | C-Br stretch                |
| ~600 - 700                     | Strong    | C-Cl stretch                |

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine, isotopic peaks will be observed.

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment   |
|----------------------------|--------------------|--|
| 208, 210, 212              | High               | [M] <sup>+</sup> (Molecular ion with isotopes of Br and Cl)          |
| 180, 182, 184              | Medium             | [M-CO] <sup>+</sup>  |
| 173, 175                   | Medium             | [M-Cl] <sup>+</sup>  |
| 94                         | High               | [C <sub>4</sub> H <sub>2</sub> O] <sup>+</sup> (Furan ring fragment) |

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds like 5-Bromofuran-2-carbonyl chloride.

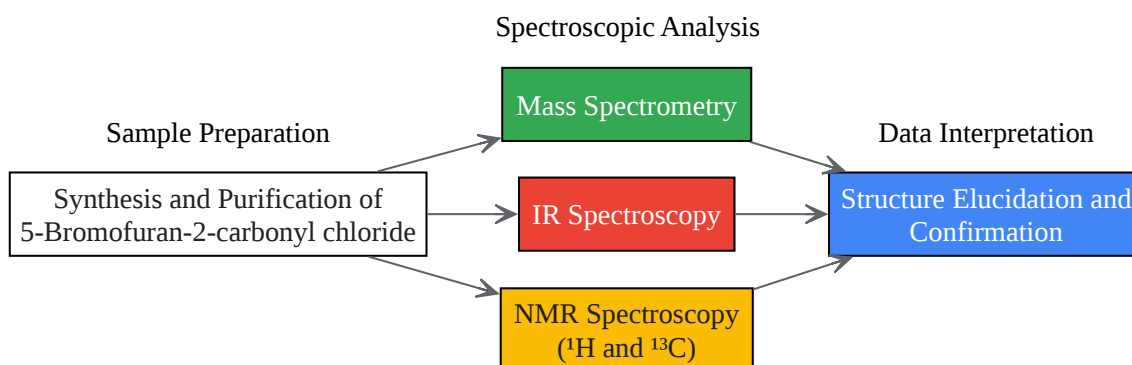
3.1. NMR Spectroscopy A sample of 5-10 mg of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>) in a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for <sup>1</sup>H. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**3.2. IR Spectroscopy** The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet would be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disk. The spectrum would be recorded over a range of 4000-400  $\text{cm}^{-1}$ .

**3.3. Mass Spectrometry** Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The ionization energy would typically be set to 70 eV. The mass analyzer would scan a mass range of  $m/z$  50-300.

## Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of 5-Bromofuran-2-carbonyl chloride is outlined below.



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Caption: Workflow for the spectroscopic analysis of 5-Bromofuran-2-carbonyl chloride.

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